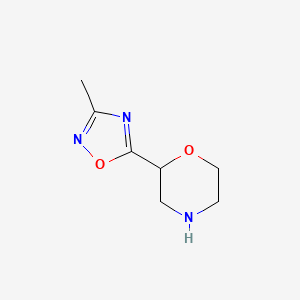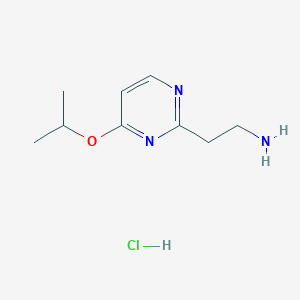
2-(4-Isopropoxypyrimidin-2-YL)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Isopropoxypyrimidin-2-YL)ethanamine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropoxypyrimidin-2-YL)ethanamine hydrochloride typically involves the condensation of 2-(4-isopropyl-2-methyl-2-ethyltetrahydro-2H-pyran-4-yl)ethanamine with aromatic aldehydes and ketones, followed by the reduction of the azomethines formed . The reaction conditions often include the use of acetic acid and propionic acid chlorides to provide the corresponding amides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are scaled up for industrial purposes, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropoxypyrimidin-2-YL)ethanamine hydrochloride undergoes various types of chemical reactions, including:
Condensation Reactions: With aromatic aldehydes and ketones to form azomethines.
Reduction Reactions: Reduction of azomethines to form secondary amines.
Amidation Reactions: Reaction with acetic acid and propionic acid chlorides to form amides.
Common Reagents and Conditions
Aromatic Aldehydes and Ketones: Used in condensation reactions.
Reducing Agents: Used for the reduction of azomethines.
Acetic Acid and Propionic Acid Chlorides: Used in amidation reactions.
Major Products
The major products formed from these reactions include secondary amines and amides of the tetrahydropyran series .
Scientific Research Applications
2-(4-Isopropoxypyrimidin-2-YL)ethanamine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Isopropoxypyrimidin-2-YL)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to exhibit various pharmacological effects by modulating the activity of enzymes and receptors involved in inflammatory and microbial processes . The exact molecular targets and pathways for this compound are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-Methyl-6-(trifluoroMethyl)pyrimidin-2-yl]ethanamine hydrochloride
- 2-(4,6-Dimethylpyrimidin-2-yl)ethanamine dihydrochloride
Uniqueness
2-(4-Isopropoxypyrimidin-2-YL)ethanamine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives .
Properties
Molecular Formula |
C9H16ClN3O |
|---|---|
Molecular Weight |
217.69 g/mol |
IUPAC Name |
2-(4-propan-2-yloxypyrimidin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H15N3O.ClH/c1-7(2)13-9-4-6-11-8(12-9)3-5-10;/h4,6-7H,3,5,10H2,1-2H3;1H |
InChI Key |
PQORHKWMIROMBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC(=NC=C1)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,4-Oxadiazole-3-carboxamide, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12637616.png)
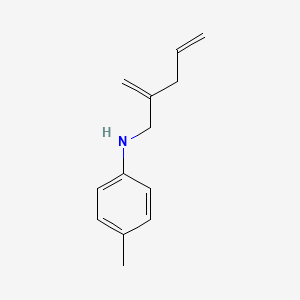
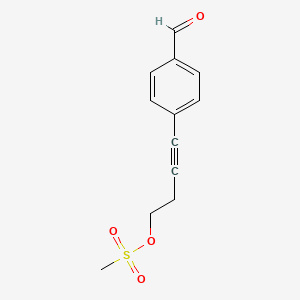
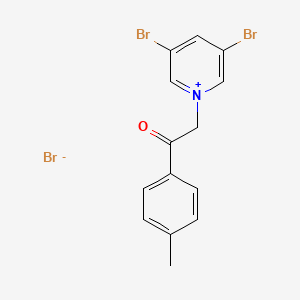

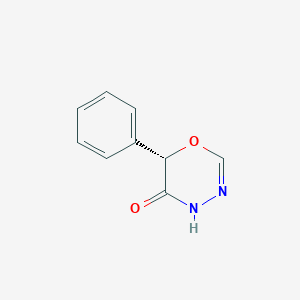
![(6R)-6-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one](/img/structure/B12637652.png)
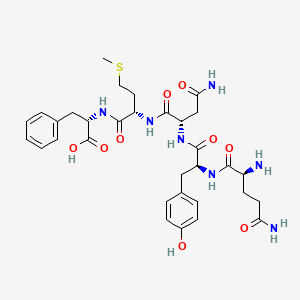

![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo-](/img/structure/B12637658.png)
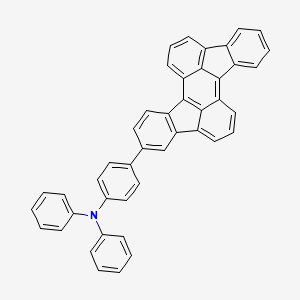
![(2S)-2-[[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B12637675.png)

